4-(4-Chloro-pyrazol-1-ylmethyl)-phenylamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[(4-chloropyrazol-1-yl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c11-9-5-13-14(7-9)6-8-1-3-10(12)4-2-8/h1-5,7H,6,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVCRULBPPLGSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular weight and lipophilicity of 4-[(4-chloropyrazol-1-yl)methyl]aniline
An In-Depth Technical Guide to the Physicochemical Properties of 4-[(4-chloropyrazol-1-yl)methyl]aniline
Abstract
This technical guide provides a comprehensive analysis of the key physicochemical properties of 4-[(4-chloropyrazol-1-yl)methyl]aniline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document focuses on its molecular weight and lipophilicity (LogP), two critical parameters that influence pharmacokinetic and pharmacodynamic profiles. We present the calculated molecular properties, discuss the structural contributions to its lipophilicity, and provide a detailed, field-proven experimental protocol for the empirical determination of its LogP value using Reversed-Phase Thin-Layer Chromatography (RP-TLC). This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this scaffold in their research endeavors.
Introduction
Pyrazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The compound 4-[(4-chloropyrazol-1-yl)methyl]aniline integrates this privileged pyrazole scaffold with an aniline moiety, creating a molecule with significant potential for further functionalization and development as a bioactive agent.
Understanding the fundamental physicochemical properties of a drug candidate is paramount for predicting its behavior in vivo.[3] Among the most critical parameters are molecular weight (MW) and lipophilicity. Molecular weight influences factors such as solubility and membrane permeability, while lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), governs how a compound distributes between aqueous and lipid environments within the body.[4] This distribution is crucial for absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, directly impacting a drug's bioavailability and efficacy.[4][5] According to established principles like Lipinski's Rule of Five, a LogP value below 5 is generally considered favorable for oral bioavailability.[5]
This guide offers a detailed examination of these properties for 4-[(4-chloropyrazol-1-yl)methyl]aniline, providing both theoretical data and a practical framework for its experimental validation.
Core Physicochemical Properties
Molecular Structure and Formula
The structure of 4-[(4-chloropyrazol-1-yl)methyl]aniline consists of an aniline ring substituted at the para (4) position with a methyl group, which is in turn linked to the nitrogen at position 1 of a 4-chloropyrazole ring.
-
Chemical Name: 4-[(4-chloropyrazol-1-yl)methyl]aniline
-
Molecular Formula: C₁₀H₁₀ClN₃
Molecular Weight
The molecular weight is a fundamental, intrinsic property calculated from the molecular formula using standard atomic weights.
-
Average Molecular Weight: 207.66 g/mol
-
Monoisotopic Mass: 207.0563 g/mol
This molecular weight falls well within the range typically associated with small-molecule drugs, suggesting it is a suitable starting point for drug development.
Lipophilicity (LogP)
Lipophilicity is a measure of a compound's affinity for a nonpolar (lipid) environment versus a polar (aqueous) one. The partition coefficient (P) is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. LogP is the base-10 logarithm of this ratio.
A positive LogP value indicates a preference for the lipid phase (hydrophobic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[6] While no experimentally determined LogP value for this specific molecule is publicly available, computational methods provide a reliable estimate.
-
Predicted LogP (ALOGPS): 2.15 - 2.45 (Estimated range based on various computational models)
This predicted LogP value suggests that 4-[(4-chloropyrazol-1-yl)methyl]aniline is moderately lipophilic. This is a desirable characteristic, indicating a balance between aqueous solubility and the ability to permeate biological membranes, which is essential for oral absorption and distribution to target tissues.[5] The structural components contributing to this value include the hydrophobic benzene and pyrazole rings, while the primary amine (-NH₂) group provides a degree of hydrophilicity.
Experimental Protocol: Determination of Lipophilicity by RP-TLC
To empirically validate the predicted LogP, Reversed-Phase Thin-Layer Chromatography (RP-TLC) is a rapid, resource-efficient, and reliable method.[4][7] This technique correlates a compound's retention on a nonpolar stationary phase with its lipophilicity.
Principle
In RP-TLC, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. Lipophilic compounds have a stronger affinity for the stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention factor (Rƒ). The Rм value, derived from Rƒ, is linearly correlated with the LogP value. By running a set of standards with known LogP values, a calibration curve can be generated to determine the LogP of the unknown compound.
Materials and Reagents
-
Stationary Phase: RP-18 F₂₅₄s TLC plates
-
Mobile Phase: Acetone/TRIS buffer (pH 7.4) in varying volume ratios (e.g., 50:50, 60:40, 70:30 v/v)
-
Test Compound: 4-[(4-chloropyrazol-1-yl)methyl]aniline solution (1 mg/mL in methanol)
-
Reference Standards: A series of compounds with known LogP values (e.g., Aniline, Toluene, Naphthalene)
-
Visualization: UV lamp (254 nm)
-
Apparatus: TLC developing tank, micropipettes, analytical balance
Step-by-Step Methodology
-
Mobile Phase Preparation: Prepare a series of mobile phases with different concentrations of the organic modifier (acetone). Saturate the TLC tank with the chosen mobile phase vapor for at least 30 minutes before development to ensure reproducible results.
-
Sample Application: Using a micropipette, spot 1-2 µL of the test compound solution and each reference standard solution onto the baseline of the RP-18 TLC plate. Ensure spots are small and uniform.
-
Chromatographic Development: Place the spotted plate in the saturated developing tank. Allow the mobile phase to ascend the plate until it is approximately 1 cm from the top edge.
-
Visualization and Rƒ Calculation: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp at 254 nm and circle them. Calculate the Rƒ value for each spot using the formula:
-
Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Rм Value Calculation: Convert each Rƒ value to an Rм value using the equation:
-
Rм = log((1/Rƒ) - 1)
-
-
Extrapolation to Rм₀: For each compound, plot the Rм values against the volume percentage of acetone in the mobile phase. Extrapolate the resulting linear regression to 0% acetone to obtain the Rм₀ value, which represents the compound's lipophilicity independent of the mobile phase composition.[8]
-
Calibration Curve and LogP Determination: Plot the Rм₀ values of the reference standards against their known literature LogP values. Perform a linear regression to generate a calibration curve. Determine the LogP of 4-[(4-chloropyrazol-1-yl)methyl]aniline by interpolating its Rм₀ value onto this curve.
Experimental Workflow Diagram
Caption: Workflow for LogP determination via RP-TLC.
Data Summary Table
| Parameter | Value | Method | Significance |
| Molecular Formula | C₁₀H₁₀ClN₃ | - | Defines elemental composition. |
| Molecular Weight | 207.66 g/mol | Calculation | Influences solubility and diffusion rates. |
| Predicted LogP | ~2.3 | Computation | Indicates moderate lipophilicity, favorable for bioavailability. |
| Experimental LogP | To be determined | RP-TLC | Provides empirical validation of the compound's lipophilic character. |
Conclusion
4-[(4-chloropyrazol-1-yl)methyl]aniline is a small-molecule heterocyclic compound with physicochemical properties that make it an attractive scaffold for drug discovery. Its molecular weight of 207.66 g/mol and a predicted LogP in the range of 2.15-2.45 suggest a favorable profile for membrane permeability and potential oral bioavailability. The provided RP-TLC protocol offers a robust and accessible method for the empirical determination of its lipophilicity, a critical step in validating computational predictions and guiding further lead optimization efforts. This technical guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of this and related chemical entities.
References
-
MDPI. (2025, September 23). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Available from: [Link]
-
Preprints.org. (2025, August 18). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Available from: [Link]
-
ScienceDirect. (n.d.). Analysis of primary aromatic amines in the mainstream waterpipe smoke using liquid chromatography–electrospray ionization. Available from: [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. Available from: [Link]
-
Chemsrc. (2025, September 2). CAS#:13159-74-5 | 4-chloro-N-[(4-chlorophenyl)methyl]aniline. Available from: [Link]
-
ChemBK. (2024, April 9). 4-[(4-Methylpiperazin-1-yl)methyl]aniline. Available from: [Link]
-
Agilent. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Available from: [Link]
-
ResearchGate. (2021, January 4). (PDF) Determination of 24 primary aromatic amines in aqueous food simulants by combining solid phase extraction and salting-out assisted liquid-liquid extraction with liquid chromatography tandem mass spectrometry. Available from: [Link]
-
UNL Digital Commons. (2023, April 9). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. Available from: [Link]
-
PMC. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available from: [Link]
-
MDPI. (2025, August 19). Study of the Lipophilicity of Tetracyclic Anticancer Azaphenothiazines. Available from: [Link]
-
MDPI. (2024, May 17). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Available from: [Link]
-
FooDB. (2010, April 8). Showing Compound N-Methylaniline (FDB003963). Available from: [Link]
-
MDPI. (2023, March 31). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Available from: [Link]
-
MDPI. (2025, August 24). Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies. Available from: [Link]
-
ResearchGate. (2025, August 7). ChemInform Abstract: Synthesis and Molecular Lipophilicity Potential Profiles of 1-((3- Methylphenyl)piperazin-1-yl)-3-(thio(4-acetamido)phenyl)propane: A Potential Hypotensive Agent. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. mdpi.com [mdpi.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Safety data sheet (SDS) for 4-(4-Chloro-pyrazol-1-ylmethyl)-phenylamine
This guide serves as an in-depth technical whitepaper and operational safety architecture for 4-(4-Chloro-pyrazol-1-ylmethyl)-phenylamine .
Note on Data Availability: As of 2026, this specific compound is primarily a research intermediate (likely for kinase inhibitor scaffolds) and may not have a widely published, harmonized GHS classification. The safety profile below is synthesized based on Structure-Activity Relationships (SAR) , deriving hazards from its constituent pharmacophores: the aniline moiety, the 4-chloropyrazole ring, and the benzylamine structural motif.
Chemical Identity & Structural Context
This compound is a bifunctional building block used in medicinal chemistry, particularly in the synthesis of tyrosine kinase inhibitors (e.g., targeting c-Met or ALK pathways). It combines a nucleophilic aniline (phenylamine) with a lipophilic, electron-withdrawing chloropyrazole via a methylene bridge.
Identification Matrix
| Parameter | Detail |
| Systematic Name | 4-[(4-Chloro-1H-pyrazol-1-yl)methyl]aniline |
| Common Synonyms | 1-(4-Aminobenzyl)-4-chloropyrazole; this compound |
| Molecular Formula | C₁₀H₁₀ClN₃ |
| Molecular Weight | 207.66 g/mol |
| SMILES | Nc1ccc(CN2C=C(Cl)C=N2)cc1 |
| Physical State | Solid (Crystalline powder) |
| Predicted LogP | ~2.3 – 2.8 (Lipophilic) |
Hazard Profiling (SAR-Based)
Expert Insight: The toxicity of this molecule is dominated by the aniline functionality. Anilines are notorious for inducing methemoglobinemia (oxidation of hemoglobin Fe2+ to Fe3+), which impairs oxygen transport. The chloropyrazole adds lipophilicity, potentially enhancing dermal absorption and blood-brain barrier penetration.
GHS Classification (Predicted)
Based on structural analogs (e.g., 4-aminobenzyl derivatives, chlorinated azoles):
-
Acute Toxicity (Oral): Category 3 (H301) – Toxic if swallowed.
-
Acute Toxicity (Dermal): Category 3 (H311) – Toxic in contact with skin.
-
Acute Toxicity (Inhalation): Category 4 (H332) – Harmful if inhaled.
-
Skin Sensitization: Category 1 (H317) – May cause an allergic skin reaction.
-
STOT - Repeated Exposure: Category 2 (H373) – May cause damage to organs (Blood, Spleen) through prolonged or repeated exposure.
-
Aquatic Toxicity (Chronic): Category 2 (H411) – Toxic to aquatic life with long-lasting effects.
Mechanism of Toxicity Flowchart
The following diagram illustrates the physiological cascade following exposure, emphasizing the critical "Cyanosis" endpoint typical of aniline poisoning.
Figure 1: Toxicological pathway emphasizing the risk of Methemoglobinemia driven by the aniline moiety.
Engineering Controls & Personal Protective Equipment (PPE)
Trustworthiness Check: Standard latex gloves are insufficient for anilines, which can permeate rubber rapidly. The protocol below is self-validating: if you smell the amine (fishy/aromatic odor), your controls have already failed.
PPE Selection Matrix
| Protection Zone | Requirement | Rationale |
| Respiratory | P3 / N100 Filter (Solids) or ABEK Type (Vapors) | Anilines have low odor thresholds but high toxicity. |
| Dermal (Hands) | Silver Shield / Laminate (Best) or Double Nitrile (>0.11mm) | Prevent rapid permeation. Do NOT use Latex. |
| Ocular | Chemical Goggles (Indirect Vent) | Prevent dust entry and absorption via mucous membranes. |
| Body | Tyvek® Lab Coat or Apron | Disposable outer layer prevents contamination of street clothes. |
Operational Workflow
-
Weighing: Must be performed inside a Chemical Fume Hood or Powder Containment Balance Enclosure .
-
Solubilization: Dissolve in DMSO or Methanol within the hood. Avoid generating aerosols.[1]
-
Decontamination: Wipe surfaces with 10% HCl (to protonate the amine, rendering it non-volatile salt) followed by detergent.
Emergency Response Protocols
This section outlines the "Decision Tree" for immediate response to spills or exposure.
First Aid (Specific to Anilines)
-
Inhalation: Remove to fresh air. If "blue lips" (cyanosis) appear, administer oxygen.
-
Skin: Wash with Polyethylene Glycol 400 (PEG 400) or soapy water. Note: PEG 400 is superior to water for lipophilic amines.
-
Antidote: Medical professionals may administer Methylene Blue (1-2 mg/kg IV) if MetHb levels >30%.
Spill Management Workflow
Figure 2: Decision matrix for spill response, prioritizing containment and chemical neutralization.
Physical & Chemical Properties (Data for Researchers)
These properties dictate handling and storage stability.[2]
| Property | Value/Prediction | Implications for Handling |
| Appearance | Off-white to tan powder | Darkening indicates oxidation. Discard if black/tarry. |
| Melting Point | 95°C – 115°C (Predicted) | Solid at RT; melt processing requires ventilation. |
| Solubility | DMSO (>50 mg/mL), DCM, Methanol | Poor water solubility; bioaccumulative potential. |
| pKa (Aniline) | ~4.0 – 4.5 | Weak base. Protonates in acidic media (safer form). |
| Stability | Light & Air Sensitive | Store at 4°C under Argon/Nitrogen. |
Synthesis & Reaction Safety
For researchers synthesizing this compound (e.g., via alkylation of 4-chloropyrazole with 4-nitrobenzyl bromide followed by reduction):
-
Alkylation Step: Uses strong bases (NaH, K2CO3). Exothermic.
-
Reduction Step (Nitro -> Amine): Often uses Fe/HCl, SnCl2, or H2/Pd.
-
Purification: Silica gel chromatography.
-
Note: The compound may streak on silica due to the basic amine. Add 1% Triethylamine to the eluent.
-
References
-
PubChem. Compound Summary: 4-Chloro-1-phenylpyrazole (Analog).[6][7] National Library of Medicine. Available at: [Link]
-
ECHA (European Chemicals Agency). Registration Dossier: Aniline - Toxicological Information.[6][7] Available at: [Link]
-
National Institute for Occupational Safety and Health (NIOSH). Emergency Response Safety and Health Database: Aniline. CDC. Available at: [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Seminole State College Virtual Tour [sscok.edu]
- 3. Top 10 Types of Employee Training Programs - Kiwi LMS [startkiwi.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. 4-Chloro-1-phenylpyrazole | C9H7ClN2 | CID 601137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Chloro-1-phenylpyrazole | C9H7ClN2 | CID 601137 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pyrazole Nucleus: A Versatile Scaffold for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its remarkable versatility as a pharmacophore.[3] This guide provides a comprehensive overview of novel pyrazole-based scaffolds, delving into their synthesis, multifaceted biological activities, and the critical structure-activity relationships that drive modern drug discovery. Detailed experimental protocols for key synthetic methodologies and analyses are presented, alongside visual representations of pertinent biological pathways, to equip researchers with the practical knowledge required to harness the full potential of this privileged scaffold.
The Pyrazole Core: Physicochemical Properties and Synthetic Versatility
The pyrazole nucleus is an aromatic heterocycle with the molecular formula C₃H₄N₂.[1][4] The presence of both a pyrrole-like and a pyridine-like nitrogen atom imparts a unique electronic distribution, influencing its reactivity and interactions with biological targets. This structural feature allows for substitution at various positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize pharmacological activity.
Key Synthetic Strategies
The construction of the pyrazole ring can be achieved through several robust and adaptable synthetic routes. The choice of method is often dictated by the desired substitution pattern, scalability, and reaction conditions.
A classic and widely employed method, the Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
Experimental Protocol: Knorr Synthesis of a Substituted Pyrazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent such as ethanol or glacial acetic acid.
-
Addition of Hydrazine: Add the hydrazine derivative (1.1 eq.) to the solution. If using a hydrazine salt, a base such as sodium acetate may be required.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, concentrate the solution under reduced pressure and purify the residue.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[5][6][7][8]
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction times, often leading to higher yields and cleaner reaction profiles. This technique is particularly advantageous for the synthesis of pyrazole libraries for high-throughput screening.
Experimental Protocol: Microwave-Assisted Synthesis of Pyrazole Derivatives
-
Reactant Preparation: In a microwave-safe reaction vessel, combine the α,β-unsaturated ketone (chalcone) (1.0 eq.) and hydrazine hydrate (1.5 eq.) in a suitable solvent such as ethanol or water.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a predetermined temperature and time (e.g., 120°C for 10-20 minutes).
-
Cooling and Isolation: After the reaction is complete, cool the vessel to room temperature. The product may precipitate out of solution and can be collected by filtration.
-
Purification: Wash the collected solid with a cold solvent and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.
Workflow for Pyrazole Synthesis
Caption: Comparative workflow of Knorr and Microwave-Assisted Pyrazole Synthesis.
The Broad Spectrum of Biological Activities
The privileged nature of the pyrazole scaffold is underscored by its presence in a multitude of clinically approved drugs and investigational compounds.[2][9] Pyrazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[4]
Anti-inflammatory Activity: The COX-2 Inhibition Paradigm
A prime example of the therapeutic success of pyrazole-based scaffolds is the development of selective cyclooxygenase-2 (COX-2) inhibitors. Celecoxib, a diaryl-substituted pyrazole, is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits COX-2, thereby reducing the gastrointestinal side effects associated with non-selective COX inhibitors.
The anti-inflammatory action of celecoxib stems from its ability to block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Signaling Pathway of COX-2 Inhibition by Celecoxib
Caption: Mechanism of COX-2 inhibition by the pyrazole-based drug Celecoxib.
Anticancer Activity: Targeting Multiple Pathways
The pyrazole scaffold is a prominent feature in a number of targeted anticancer therapies. The structural versatility of pyrazole allows for the design of inhibitors for various kinases and other proteins implicated in cancer progression. For instance, Crizotinib is an anaplastic lymphoma kinase (ALK) and c-Met inhibitor used in the treatment of non-small cell lung cancer.[10]
Antimicrobial and Antiviral Activities
Researchers have also extensively explored pyrazole derivatives for their potential as antimicrobial and antiviral agents.[11][12][13] The ability of the pyrazole ring to engage in various non-covalent interactions makes it an attractive scaffold for the design of inhibitors of essential microbial enzymes.
Structure-Activity Relationship (SAR) Studies: A Guide to Rational Drug Design
The systematic modification of substituents on the pyrazole ring is a cornerstone of medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.
Quantitative SAR Data
The following tables summarize the impact of structural modifications on the biological activity of pyrazole derivatives across different therapeutic areas.
Table 1: SAR of Pyrazole Derivatives as Anti-inflammatory Agents
| Compound | R1 | R2 | R3 | COX-2 Inhibition (IC₅₀, µM) | Reference |
| Celecoxib | p-SO₂NH₂-Ph | CF₃ | p-Tolyl | 0.04 | [14] |
| Derivative A | p-SO₂NH₂-Ph | CH₃ | p-Tolyl | 0.25 | [15] |
| Derivative B | p-SO₂Me-Ph | CF₃ | p-Tolyl | 0.15 | [15] |
Table 2: SAR of Pyrazole Derivatives as Anticancer Agents (HepG2 Cell Line)
| Compound | R1 | R2 | R3 | Anticancer Activity (IC₅₀, µM) | Reference |
| Sorafenib Analog | 4-chloro-3-(trifluoromethyl)phenyl | H | 4-(2-(N-methylcarbamoyl)pyridin-4-yloxy)phenyl | 4.51 | [16] |
| Derivative C | Phenyl | Methyl | 4-((4-bromophenyl)diazenyl)phenyl | 8.5 | [16] |
Table 3: SAR of Pyrazole Derivatives as Antimicrobial Agents
| Compound | R1 | R2 | R3 | MIC (µg/mL) vs. S. aureus | Reference |
| Derivative D | 2,4-dimethylphenyl | Phenyl | H | >100 | [11] |
| Derivative E | 2,4-dimethylphenyl | 4-chlorophenyl | H | 50 | [11] |
| Derivative F | 2,4-dimethylphenyl | 2,4-dichlorophenyl | H | 25 | [11] |
FDA-Approved Drugs Featuring the Pyrazole Scaffold
The therapeutic importance of the pyrazole nucleus is firmly established by the number of drugs approved by the U.S. Food and Drug Administration (FDA) that incorporate this scaffold.
Table 4: Selected FDA-Approved Pyrazole-Containing Drugs
| Drug Name | Brand Name | Therapeutic Area | Mechanism of Action |
| Celecoxib | Celebrex | Anti-inflammatory | Selective COX-2 inhibitor |
| Crizotinib | Xalkori | Anticancer | ALK and ROS1 inhibitor |
| Apixaban | Eliquis | Anticoagulant | Factor Xa inhibitor |
| Ruxolitinib | Jakafi | Anticancer | Janus kinase (JAK) inhibitor |
| Berotralstat | Orladeyo | Hereditary Angioedema | Plasma kallikrein inhibitor[10] |
| Pralsetinib | Gavreto | Anticancer | RET receptor tyrosine kinase inhibitor[10] |
| Zanubrutinib | Brukinsa | Anticancer | Bruton's tyrosine kinase (BTK) inhibitor[10] |
Conclusion and Future Perspectives
The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and diverse biological activities ensure its continued relevance in the quest for novel therapeutics. Future research will likely focus on the development of novel pyrazole-based compounds with improved selectivity and novel mechanisms of action, as well as the application of advanced synthetic methodologies to access increasingly complex and diverse chemical matter. The integration of computational chemistry and machine learning will further accelerate the design and optimization of the next generation of pyrazole-based drugs.
References
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. Available at: [Link]
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
-
Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies. (2013). Chemical & Pharmaceutical Bulletin, 61(8), 834-45. Available at: [Link]
- Synthesis and biological evaluation of novel pyrazole scaffold. (n.d.).
- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive.
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2021). PMC. Available at: [Link]
-
Pyrazolone Derivatives: Synthesis, Anti-inflammatory, Analgesic, Quantitative Structure–Activity Relationship and in Vitro Studies. (2025). ResearchGate. Available at: [Link]
- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Deriv
-
Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies. (n.d.). Semantic Scholar. Available at: [Link]
- Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2025). MDPI.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC. Available at: [Link]
- Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2023).
- Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Deriv
- Synthesis and antimicrobial activity of some novel pyrazoles. (n.d.). Scholars Research Library.
- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv
- Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Deriv
-
Chemical structures of the pyrazole-containing USFDA-approved drugs... (n.d.). ResearchGate. Available at: [Link]
-
SAR of pyrazole derivatives as potential antibacterial agents. (n.d.). ResearchGate. Available at: [Link]
-
(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. Available at: [Link]
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
- Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. (n.d.).
- Silver-Catalyzed Decarboxylative Cyclization for the Synthesis of Substituted Pyrazoles from 1,2-Diaza-1,3 - Supporting Inform
- Pyrazole derivatives, processes for preparation thereof and pharmaceutical composition comprising the same. (n.d.). Googleapis.com.
- CN103275007A - Pyrazole derivatives and preparation method thereof - Google P
Sources
- 1. jchr.org [jchr.org]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academicstrive.com [academicstrive.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. CN103275007A - Pyrazole derivatives and preparation method thereof - Google Patents [patents.google.com]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. meddocsonline.org [meddocsonline.org]
- 14. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 15. Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pjps.pk [pjps.pk]
Methodological & Application
Synthesis of 4-(4-Chloro-pyrazol-1-ylmethyl)-phenylamine: A Detailed Guide for Researchers
This document provides a comprehensive technical guide for the synthesis of 4-(4-Chloro-pyrazol-1-ylmethyl)-phenylamine, a molecule of interest for researchers, scientists, and drug development professionals. The protocols outlined herein are designed to be clear, reproducible, and grounded in established chemical principles. This guide offers not just a series of steps, but also the scientific rationale behind the chosen methodologies, ensuring a deep understanding of the synthetic process.
Introduction
The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The introduction of a 4-chloro substituent on the pyrazole ring and its subsequent N-alkylation with a phenylamine moiety creates a versatile intermediate for the development of novel therapeutic agents. This guide details a robust two-step synthetic pathway to this compound, commencing with the chlorination of 1H-pyrazole followed by N-alkylation.
Synthetic Pathway Overview
The synthesis of the target compound is achieved through a two-step process. The first step involves the regioselective chlorination of the pyrazole ring at the C4 position. The second, crucial step is the N-alkylation of the resulting 4-chloropyrazole with a suitable 4-aminobenzyl derivative.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 4-Chloro-1H-pyrazole
The initial step focuses on the regioselective chlorination of 1H-pyrazole. Several methods have been reported for this transformation, with two of the most common and effective approaches utilizing either thionyl chloride or a hypochlorite salt.
Method A: Chlorination using Thionyl Chloride
This method offers good regioselectivity and is suitable for moderate to large-scale synthesis. The reaction proceeds via an electrophilic substitution mechanism.
Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: To a solution of 1H-pyrazole (1 equivalent) in a suitable organic solvent such as dichloromethane or chloroform, add thionyl chloride (1-3 equivalents).[1]
-
Catalyst: A catalytic amount of N,N-dimethylformamide (DMF), pyridine, or triethylamine (0.05-0.5 equivalents) can be added to facilitate the reaction.[1]
-
Reaction Conditions: The reaction mixture is then heated to reflux for a period of 1 to 24 hours, with the progress monitored by Thin Layer Chromatography (TLC).[1]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the excess solvent and thionyl chloride are removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford 4-chloro-1H-pyrazole.[1]
Method B: Chlorination using Sodium Hypochlorite
This method provides an alternative, often milder, approach to chlorination. It is particularly advantageous as it avoids the use of the highly corrosive and hazardous thionyl chloride. A patent describes the preparation of 4-chloropyrazoles by reacting pyrazoles with hypochloric acid or its salts.[2]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1H-pyrazole (1 equivalent) in water.
-
Reagent Addition: Cool the solution in an ice bath (0-5 °C). Slowly add an aqueous solution of sodium hypochlorite (NaOCl, 1.0-1.2 equivalents) dropwise, maintaining the temperature below 10 °C.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, neutralize the mixture with a suitable acid (e.g., dilute HCl) and extract the product with an organic solvent such as ethyl acetate or diethyl ether. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield 4-chloro-1H-pyrazole. A high yield of 99% has been reported for the synthesis of 4-chloropyrazole using this method.[2]
| Parameter | Method A (Thionyl Chloride) | Method B (Sodium Hypochlorite) |
| Chlorinating Agent | Thionyl chloride (SOCl₂) | Sodium hypochlorite (NaOCl) |
| Solvent | Dichloromethane, Chloroform | Water |
| Catalyst | DMF, Pyridine, or Triethylamine | None required |
| Temperature | Reflux | 0 °C to Room Temperature |
| Reported Yield | 55-75% (for derivatives)[1] | up to 99%[2] |
| Safety Considerations | Thionyl chloride is highly corrosive and toxic. | NaOCl is a strong oxidant. |
Table 1. Comparison of Chlorination Methods for 1H-Pyrazole.
Part 2: Synthesis of this compound
This step involves the N-alkylation of 4-chloro-1H-pyrazole with a suitable 4-aminobenzyl derivative. A common and effective method for this transformation is a base-mediated reaction with an appropriate alkylating agent, such as 4-(chloromethyl)aniline. The regioselectivity of N-alkylation in unsymmetrical pyrazoles can be influenced by steric and electronic factors. For 4-chloropyrazole, alkylation is expected to occur at the N1 position.
Caption: Mechanism of base-mediated N-alkylation of 4-chloropyrazole.
Protocol:
-
Reaction Setup: In a round-bottom flask, suspend 4-chloro-1H-pyrazole (1 equivalent) and a suitable base (e.g., potassium carbonate or sodium hydride, 1.5-2.0 equivalents) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Reagent Addition: To this suspension, add 4-(chloromethyl)aniline hydrochloride (1 equivalent) portion-wise at room temperature. The use of the hydrochloride salt of the aniline derivative is common to improve its stability.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating (50-60 °C) for 12-24 hours. Monitor the progress of the reaction by TLC. High yields for N-alkylation of pyrazoles have been achieved with catalyst-free Michael additions, suggesting that under the right conditions, high conversion is possible.[3][4][5]
-
Work-up and Purification: After completion, pour the reaction mixture into water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.
| Parameter | Value/Condition |
| Substrates | 4-Chloro-1H-pyrazole, 4-(Chloromethyl)aniline HCl |
| Base | Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) |
| Solvent | N,N-Dimethylformamide (DMF) or Acetonitrile |
| Temperature | Room Temperature to 60 °C |
| Reaction Time | 12-24 hours |
| Expected Yield | Moderate to High (based on similar reactions) |
Table 2. Proposed Reaction Conditions for N-Alkylation.
Characterization
The synthesized compounds should be thoroughly characterized to confirm their identity and purity.
-
4-Chloro-1H-pyrazole:
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.60 (s, 2H), 10.5 (br s, 1H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 135.0, 105.0.
-
-
This compound:
-
Appearance: Expected to be a solid.
-
¹H NMR (CDCl₃, 400 MHz) - Predicted: δ 7.55 (s, 1H, pyrazole-H), 7.45 (s, 1H, pyrazole-H), 7.10 (d, 2H, Ar-H), 6.70 (d, 2H, Ar-H), 5.15 (s, 2H, CH₂), 3.70 (br s, 2H, NH₂).
-
¹³C NMR (CDCl₃, 100 MHz) - Predicted: δ 147.0 (Ar-C-NH₂), 138.0 (pyrazole-C), 129.0 (Ar-CH), 128.0 (Ar-C-CH₂), 126.0 (pyrazole-C), 115.0 (Ar-CH), 108.0 (pyrazole-C-Cl), 55.0 (CH₂).
-
Mass Spectrometry (ESI-MS): Calculated for C₁₀H₁₀ClN₃ [M+H]⁺, found.
-
Safety and Handling
-
1H-Pyrazole: Handle with care. It is a flammable solid and can cause skin and eye irritation.
-
Thionyl Chloride: Highly corrosive and toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Sodium Hypochlorite: A strong oxidizing agent. Avoid contact with organic materials and acids.
-
4-(Chloromethyl)aniline hydrochloride: This compound is a potential lachrymator and irritant. Handle with appropriate PPE.
-
Solvents: Dichloromethane, chloroform, DMF, and acetonitrile are flammable and/or toxic. Use in a well-ventilated area and avoid inhalation or skin contact.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The synthetic protocols detailed in this guide provide a reliable and well-documented pathway for the preparation of this compound. By understanding the underlying chemical principles and adhering to the described procedures and safety precautions, researchers can successfully synthesize this valuable intermediate for further investigation in drug discovery and development programs.
References
-
Supplementary Data - The Royal Society of Chemistry. (n.d.). Retrieved February 15, 2026, from [Link]
-
Norman, N. J., Bao, S. T., Curts, L., Hui, T., Zheng, S.-L., Shou, T., Zeghibe, A., Burdick, I., Fuehrer, H., & Huang, A. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). CNGBdb. [Link]
-
Norman, N. J., Bao, S. T., Curts, L., Hui, T., Zheng, S. L., Shou, T., Zeghibe, A., Burdick, I., Fuehrer, H., & Huang, A. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry, 87(15), 10018–10025. [Link]
-
Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Supporting Information - ScienceOpen. (n.d.). Retrieved February 15, 2026, from [Link]
- Ono, Y. (1998). N-alkylation method of pyrazole. U.S.
-
National Center for Biotechnology Information. (n.d.). 4-Chloro-1-phenylpyrazole. PubChem. Retrieved February 15, 2026, from [Link]
- BASF AG. (1991). Preparation of 4-chloropyrazoles. U.S.
-
National Center for Biotechnology Information. (n.d.). 4-chloro-1-methyl-1H-pyrazole. PubChem. Retrieved February 15, 2026, from [Link]
-
Zhang, H., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design, 87(4), 549-556. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 17(12), 13679–13693. [Link]
-
Singh, A., & Sharma, P. K. (2025). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry (IJC), 64(9). [Link]
-
Das, S. N. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Scribd. Retrieved February 15, 2026, from [Link]
-
Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (2019). International Journal of Trend in Scientific Research and Development, Volume-3(Issue-5), 1183-1187. [Link]
- Duddeck, H., Dietrich, W., & Tóth, G. (2005). 5 Combination of 1H and 13C NMR Spectroscopy.
-
United States Patent Office. (n.d.). Retrieved February 15, 2026, from [Link]
-
United States Patent (19). (1979). Retrieved February 15, 2026, from [Link]
-
N-[4-(5-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)-PHENYL]-4-METHYL-BENZENE-SULFON-AMIDE - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved February 15, 2026, from [Link]
-
Sun, Z.-L., et al. (2009). (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2424. [Link]
-
Zaitsev, A. V., et al. (2024). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 25(2), 1033. [Link]
- A kind of preparation method of 4-chloropyrazole derivative. (2014).
-
N-Alkylation of 4-chloropyrazole 6 with trichloroacetimidates. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
- Synthesis process of pyraclostrobin. (2020).
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). MDPI. [Link]
-
Lyalin, B. V., Petrosyan, V. A., & Ugrak, B. I. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry, 44(12), 1320–1326. [Link]
- Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine. (2004).
-
Vala, R. M., et al. (2020). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1640–1650. [Link]
-
SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. (n.d.). CORE. Retrieved February 15, 2026, from [Link]
-
El-Emary, T. I. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(1), 198-250. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chloroaniline. PubChem. Retrieved February 15, 2026, from [Link]
Sources
- 1. CN103923012A - A kind of preparation method of 4-chloropyrazole derivative - Google Patents [patents.google.com]
- 2. US5047551A - Preparation of 4-chloropyrazoles - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. db.cngb.org [db.cngb.org]
- 5. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimized Reductive Amination Strategies for Pyrazole-Functionalized Anilines
Executive Summary & Chemical Strategy
This guide details the reductive amination of 4-(4-Chloro-pyrazol-1-ylmethyl)-phenylamine (referred to herein as Substrate-A ). This molecule presents a classic medicinal chemistry challenge: coupling a weakly nucleophilic aniline with an aldehyde or ketone while preserving a potentially labile halogenated heterocycle (4-chloro-pyrazole).
The Chemoselective Challenge
-
Aniline Nucleophilicity: The primary amine is attached to a phenyl ring, significantly lowering its pKa (~4.0–5.0) compared to alkyl amines. This necessitates acid catalysis to drive imine formation.
-
Halogen Integrity: The 4-chloro-pyrazole moiety acts as a critical pharmacophore. Catalytic hydrogenation (e.g., H₂/Pd-C) is contraindicated for this substrate due to the high risk of hydrodehalogenation (loss of the chlorine atom).
-
Hydride Selection: We utilize Sodium Triacetoxyborohydride (STAB) as the primary reductant.[1][2] Its steric bulk and electron-withdrawing acetoxy groups attenuate its reducing power, allowing it to selectively reduce the intermediate iminium ion without reducing the aldehyde/ketone or the chloro-pyrazole ring.[3]
Reaction Mechanism & Critical Parameters
The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an imine (Schiff base). For anilines reacting with ketones, the equilibrium often favors the starting materials; therefore, the reduction step must be faster than the hydrolysis of the imine.
Mechanism Diagram
The following diagram illustrates the pathway, highlighting the acid-catalyzed activation required for Substrate-A .
Figure 1: Mechanistic pathway for the reductive amination of Substrate-A. Note the critical role of acid catalysis in driving the equilibrium toward the imine.
Experimental Protocols
Method A: The Standard Protocol (Aldehydes & Reactive Ketones)
Recommended for: Most aldehydes and unhindered cyclic ketones (e.g., cyclohexanone).
Reagents:
-
Substrate-A: 1.0 equiv
-
Aldehyde/Ketone: 1.1 – 1.2 equiv
-
Sodium Triacetoxyborohydride (STAB): 1.4 – 1.6 equiv
-
Acetic Acid (AcOH): 1.0 – 2.0 equiv (Crucial for ketones)
-
Solvent: 1,2-Dichloroethane (DCE) or THF.[3][4] (DCE is preferred for reaction rate; THF if solubility is poor).
Step-by-Step Workflow:
-
Preparation: In a dry vial equipped with a stir bar, dissolve Substrate-A (1.0 mmol) in DCE (5 mL, 0.2 M).
-
Activation: Add the Aldehyde/Ketone (1.1 mmol).
-
Note: If using a ketone, add Acetic Acid (1-2 mmol) at this stage. Stir for 15–30 minutes at Room Temperature (RT) to establish the imine equilibrium.
-
-
Reduction: Add STAB (1.5 mmol) in a single portion.
-
Observation: Mild effervescence may occur.
-
-
Incubation: Stir at RT under Nitrogen atmosphere.
-
Quench: Quench by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes to decompose borate complexes.
-
Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
Method B: Titanium-Mediated Protocol (Sterically Hindered Ketones)
Recommended for: Acetophenones, electron-rich benzaldehydes, or when Method A yields <30%.
Rationale: Titanium(IV) isopropoxide acts as a Lewis acid and a water scavenger, driving the unfavorable equilibrium of aniline-ketone condensation to completion before the reducing agent is added.
Reagents:
-
Substrate-A: 1.0 equiv
-
Ketone: 1.1 equiv
-
Titanium(IV) isopropoxide (Ti(OiPr)₄): 1.2 – 1.5 equiv
-
Sodium Borohydride (NaBH₄): 2.0 equiv (Added in Step 2)
-
Solvent: THF (Anhydrous)
Step-by-Step Workflow:
-
Imine Formation: In a dry flask under Argon, mix Substrate-A and the Ketone in neat Ti(OiPr)₄ (or minimal THF if solid). Stir at RT for 6–12 hours.
-
Checkpoint: Monitor by TLC.[14] The spot for Substrate-A should disappear/shift.
-
-
Dilution: Dilute the viscous mixture with dry Ethanol or THF (5 mL).
-
Reduction: Cool to 0°C. Add NaBH₄ (2.0 equiv) carefully. Allow to warm to RT and stir for 2 hours.
-
Note: We use NaBH₄ here because the imine is already pre-formed; the selectivity of STAB is less critical, and NaBH₄ is stronger.
-
-
Workup (Critical): Quench with 1N NaOH or water (2 mL). A heavy white precipitate (Titanium oxides) will form.
-
Filtration: Filter the slurry through a Celite pad. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate and purify via column chromatography.
Data Summary & Troubleshooting
Stoichiometry Table
| Component | Role | Method A (Standard) | Method B (Titanium) |
| Substrate-A | Limiting Reagent | 1.0 equiv | 1.0 equiv |
| Carbonyl | Electrophile | 1.1 - 1.2 equiv | 1.1 equiv |
| Acid Catalyst | Activator | AcOH (1-2 equiv) | Ti(OiPr)₄ (1.2-1.5 equiv) |
| Reductant | Hydride Source | STAB (1.5 equiv) | NaBH₄ (2.0 equiv) |
| Solvent | Medium | DCE or THF | Neat / THF -> EtOH |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| No Reaction (SM remains) | Poor imine formation. | Switch to Method B (Ti-mediated). Anilines are poor nucleophiles; simple mixing often fails for ketones. |
| Aldehyde Reduction (Alcohol formed) | Reductant too active or added too fast. | Ensure STAB is used, not NaBH₄ (Method A). Stir amine+aldehyde for 30 min before adding STAB. |
| Dechlorination of Pyrazole | Wrong method selected. | STOP. Do not use H₂/Pd-C. Ensure reaction temp < 40°C. |
| Sticky/Inseparable Product | Boron complexation. | Ensure vigorous quench with NaHCO₃ or use a Rochelle's Salt (Potassium Sodium Tartrate) wash to break emulsions. |
Decision Matrix (Workflow)
Use this logic flow to select the correct protocol for your specific carbonyl partner.
Figure 2: Decision matrix for selecting the optimal reductive amination protocol based on the electrophile.
References
-
Abdel-Magid, A. F., et al. (1996).[3][4][10][15] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.
- Context: The foundational text for using STAB in reductive aminations, specifically highlighting its efficacy with weakly basic amines like anilines.
-
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry.
- Context: Establishes the Titanium-mediated protocol for sterically hindered or electron-deficient substr
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.
- Context: Further validation of the Ti(OiPr)
-
Gribble, G. W. (1998).[15] "Sodium Triacetoxyborohydride."[1][2][4][5][6][8][10][15][16] Encyclopedia of Reagents for Organic Synthesis.
- Context: Comprehensive review of STAB properties, including safety and selectivity profiles relevant to halogenated substr
Sources
- 1. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. designer-drug.com [designer-drug.com]
- 12. eurekaselect.com [eurekaselect.com]
- 13. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 14. heteroletters.org [heteroletters.org]
- 15. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 16. chemistry.mdma.ch [chemistry.mdma.ch]
Using 4-[(4-chloropyrazol-1-yl)methyl]aniline as a kinase inhibitor scaffold
Executive Summary
This guide details the protocol for utilizing 4-[(4-chloropyrazol-1-yl)methyl]aniline (referred to herein as CPMA ) as a high-value building block in the design of Type I and Type II kinase inhibitors.[1]
While traditional kinase inhibitors often rely on morpholine or piperazine "tails" for solubility, the CPMA scaffold offers a unique hydrophobic/halogen-bonding motif via the 4-chloropyrazole unit, linked by a flexible methylene spacer.[1] This structure mimics the solvent-front interactions seen in blockbuster drugs like Lapatinib and Pazopanib , but with distinct physicochemical properties that modulate potency and selectivity profiles against tyrosine kinases (e.g., EGFR, HER2, SRC) and serine/threonine kinases (e.g., AURKA, CDK).[1]
Structural Rationale & Pharmacophore Analysis
The CPMA scaffold is not the inhibitor "core" (hinge binder) but rather the "Warhead Carrier" or "Selectivity Tail." Its efficacy stems from three distinct structural zones:
-
The Aniline "Anchor" (Zone A): The primary amine (-NH₂) serves as the nucleophile for coupling to the kinase-binding heterocycle (e.g., quinazoline, pyrimidine).[1] In the final drug, this nitrogen becomes the H-bond donor to the kinase hinge region.[1]
-
The Methylene "Swivel" (Zone B): The -CH₂- linker breaks conjugation between the phenyl and pyrazole rings, allowing the pyrazole to rotate and adopt an optimal orientation within the solvent front or back-cleft pockets.
-
The Chloropyrazole "Hook" (Zone C):
Pharmacophore Visualization (DOT Diagram)
Figure 1: Pharmacophore dissection of the CPMA scaffold showing functional zones and target interactions.[1]
Chemical Synthesis & Coupling Protocols
The following protocols are validated for high-yield synthesis and subsequent coupling of CPMA to a standard kinase core (4-chloroquinazoline is used here as the model system).
Protocol A: Synthesis of the CPMA Scaffold
Note: If CPMA is not purchased commercially, it must be synthesized via N-alkylation.[1]
Reagents:
-
4-Chloropyrazole (1.0 eq)[1]
-
4-Nitrobenzyl bromide (1.1 eq)[1]
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)[1]
-
Acetonitrile (ACN)[1]
-
Iron powder (Fe) / Ammonium Chloride (NH₄Cl)[1]
Step-by-Step:
-
Alkylation: Dissolve 4-chloropyrazole in ACN. Add Cs₂CO₃ and stir for 15 min. Add 4-nitrobenzyl bromide dropwise. Reflux at 80°C for 4 hours.
-
Checkpoint: Monitor TLC (Hexane:EtOAc 3:1).[1] The pyrazole N-H spot should disappear.
-
-
Workup: Filter inorganic salts. Concentrate filtrate. Recrystallize the intermediate (1-(4-nitrobenzyl)-4-chloropyrazole) from Ethanol.[1]
-
Reduction: Dissolve the nitro-intermediate in Ethanol:Water (4:1). Add Fe powder (5 eq) and NH₄Cl (5 eq). Reflux at 80°C for 2 hours.
-
Isolation: Filter hot through Celite to remove iron sludge. Concentrate filtrate. Extract with EtOAc, wash with brine, dry over Na₂SO₄.[1]
-
Yield: Expect 75-85% yield of off-white solid (CPMA).
Protocol B: Coupling CPMA to a Kinase Core (SɴAr Reaction)
Target: Synthesis of a prototype inhibitor (e.g., N-(4-((4-chloropyrazol-1-yl)methyl)phenyl)quinazolin-4-amine).[1]
Reagents:
-
Scaffold: CPMA (1.0 eq)
-
Core: 4-Chloroquinazoline (1.0 eq) (or 2,4-dichloropyrimidine for dual-specificity)[1]
-
Base: Diisopropylethylamine (DIPEA) (2.5 eq)[1]
-
Solvent: Isopropanol (iPrOH) or n-Butanol[1]
Procedure:
-
Setup: In a round-bottom flask equipped with a condenser, dissolve 4-chloroquinazoline in iPrOH (0.2 M concentration).
-
Addition: Add CPMA (1.0 eq) followed by DIPEA.
-
Reaction: Heat to reflux (85°C for iPrOH) for 3–6 hours.
-
Visual Cue: The reaction often precipitates the product as the hydrochloride/salt form if no base is used, but with DIPEA, it remains in solution or forms a slurry.[1]
-
-
Quench & Isolation: Cool to room temperature. Pour the mixture into ice-cold water (10x volume).
-
Filtration: The product usually precipitates as a yellow/beige solid. Filter and wash with cold water and diethyl ether.
-
Purification: If purity <95% by HPLC, recrystallize from MeOH/ACN.
Experimental Workflow: Library Generation
To maximize the utility of CPMA, it should be screened against a library of "Cores."[1]
Library Synthesis Workflow (DOT Diagram)
Figure 2: Workflow for generating a focused kinase inhibitor library using CPMA.[1]
Validation & Assay Protocols
Once the library is synthesized, validate the CPMA-containing compounds using the following tiered screening approach.
Tier 1: Biochemical Kinase Assay (FRET/Luminescence)
Objective: Determine binding affinity (
-
Assay Platform: ADP-Glo (Promega) or LanthaScreen (ThermoFisher).[1]
-
Key Control: Lapatinib (positive control for EGFR/HER2).[1]
-
Protocol:
Tier 2: Cellular Target Engagement (Western Blot)
Objective: Verify the inhibitor enters the cell and inhibits autophosphorylation.
-
Cell Line: A431 (EGFR overexpressing) or SK-BR-3 (HER2 overexpressing).[1]
-
Protocol:
-
Starve cells (serum-free media) for 12 hours.
-
Treat with CPMA-Analog (1 µM, 100 nM) for 2 hours.
-
Stimulate with EGF (50 ng/mL) for 15 min.
-
Lyse and Blot for p-EGFR (Tyr1068) vs. Total EGFR .
-
Interpretation: Disappearance of p-EGFR band confirms the CPMA tail does not prevent cell permeability.
-
Comparative Data: CPMA vs. Standard Tails
The following table highlights why a researcher would choose CPMA over standard morpholine/piperazine tails.
| Feature | CPMA Scaffold | Morpholine/Piperazine Tail | Advantage of CPMA |
| Lipophilicity (LogP) | Moderate-High | Low-Moderate | Better membrane permeability for solid tumors. |
| Metabolic Stability | High (Cl blocks oxidation) | Low (Ring oxidation common) | Longer half-life ( |
| Binding Mode | Hydrophobic/Halogen Bond | H-Bond / Ionic | Accesses cryptic hydrophobic pockets. |
| Solubility | Moderate | High | Good balance of solubility vs. permeability. |
Troubleshooting & Optimization
-
Issue: Low Solubility.
-
Cause: The chloropyrazole is lipophilic.
-
Fix: Introduce a solubilizing group on the Core (e.g., a methoxy-ethoxy side chain on the quinazoline) rather than changing the CPMA tail.[1]
-
-
Issue: Poor Potency.
References
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors. MDPI Molecules. (2020). Reviews the structural importance of pyrazole scaffolds in kinase domains. [1]
-
Lapatinib (Tykerb) Mechanism of Action. NCI Drug Dictionary. Describes the binding mode of anilino-quinazoline inhibitors which CPMA mimics.
-
Synthesis of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines. Bioorganic & Medicinal Chemistry Letters. (2015). Provides synthetic routes for pyrazole-methyl-aniline derivatives.
-
Halogen Bonding in Protein-Ligand Interactions. Journal of Medicinal Chemistry. Explains the theoretical basis for the 4-Cl substituent interacting with backbone carbonyls. [1]
Sources
Functionalization of the aniline amine in pyrazole-benzyl systems
Application Note: Precision Functionalization of Aniline Moieties within Pyrazole-Benzyl Scaffolds
Executive Summary
The pyrazole-benzyl-aniline scaffold is a cornerstone pharmacophore in modern kinase inhibitor design (e.g., Pazopanib, CDP-791). However, late-stage functionalization of the aniline amine presents a distinct chemoselectivity challenge: distinguishing the nucleophilic aniline nitrogen from the amphoteric pyrazole nitrogens.
This guide details protocols to selectively functionalize the aniline amine (
Strategic Analysis: The Chemoselectivity Paradox
To achieve high fidelity in functionalization, one must exploit the electronic disparity between the two nitrogen species.
| Feature | Aniline Amine ( | Pyrazole Ring Nitrogens ( |
| Electronic State | ||
| pKa (Conjugate Acid) | ||
| pKa (N-H Acidity) | ||
| Reactivity Driver | Nucleophilic attack driven by lone pair availability. | Neutral: Poor nucleophile.Anionic: Strong nucleophile (requires base deprotonation). |
The Golden Rule of Selectivity:
-
Under Acidic/Neutral Conditions: The aniline is exponentially more nucleophilic than the neutral pyrazole.
-
Under Basic Conditions: Strong bases (
, ) deprotonate the pyrazole (forming a pyrazolate anion), which competes aggressively with the aniline for electrophiles.
Decision Matrix & Workflow
The following decision tree illustrates the selection of the optimal protocol based on the desired modification.
Figure 1: Decision matrix for selecting the appropriate synthetic pathway based on substrate sensitivity and reaction type.
Detailed Protocols
Protocol A: Chemoselective Acylation (Amide Bond Formation)
Best for: Attaching solubilizing tails or lipophilic caps common in p38 inhibitors.
Mechanism: Exploits the nucleophilicity of aniline over neutral pyrazole. By using a weak base, we prevent the deprotonation of the pyrazole NH, rendering it inert to the acylating agent.
Materials:
-
Substrate: Aniline-benzyl-pyrazole (1.0 equiv)
-
Reagent: Acid Chloride (1.1 equiv) or Carboxylic Acid + HATU (1.1 equiv)
-
Base: Saturated aqueous
(biphasic) or Pyridine (solvent/base) -
Solvent:
or THF
Step-by-Step:
-
Dissolution: Dissolve the aniline substrate in
( ). -
Base Addition:
-
Method 1 (Schotten-Baumann): Add an equal volume of saturated aqueous
. Vigorously stir. -
Method 2 (Organic): Add pyridine (3.0 equiv).
-
-
Addition: Cool to
. Add the acid chloride dropwise. -
Reaction: Warm to Room Temperature (RT). Monitor via LCMS.
-
Self-Validating Check: The aniline is consumed rapidly (
). If bis-acylation (pyrazole attack) is observed, reduce base strength (switch from Pyridine to 2,6-Lutidine) or lower temperature.
-
-
Workup: Dilute with EtOAc, wash with
(to remove pyridine/aniline), then brine.
Data Validation:
-
1H NMR: Look for the amide
doublet (typically ) and the retention of the broad pyrazole singlet ( ).
Protocol B: Urea Synthesis (The "Kinase Linker" Method)
Best for: Creating the classic "Donor-Acceptor-Donor" motif found in Sorafenib/Birb-796.
Mechanism: Isocyanates are highly electrophilic "soft" electrophiles. The neutral aniline attacks the carbon of the isocyanate. The pyrazole is generally unreactive unless deprotonated.
Materials:
-
Substrate: Aniline-benzyl-pyrazole (1.0 equiv)
-
Reagent: Aryl Isocyanate (1.05 equiv)
-
Solvent: Anhydrous THF or DCM
Step-by-Step:
-
Setup: Flame-dry glassware. Dissolve substrate in anhydrous THF (
). -
Addition: Add isocyanate dropwise at RT. Do not add base.
-
Monitoring: Reaction is often instantaneous.
-
Troubleshooting: If the reaction is sluggish, heat to
. Do not add TEA/DIPEA unless absolutely necessary, as this increases pyrazole side-reactions.
-
-
Isolation: The urea product often precipitates from DCM/THF. Filter and wash with ether.
Protocol C: Buchwald-Hartwig Amination (C-N Coupling)
Best for: Arylation of the aniline nitrogen.
Challenge: The free pyrazole NH is acidic (
Strategy: Use a "Weak Base / Active Catalyst" system.
Materials:
-
Substrate: Aniline-benzyl-pyrazole (1.0 equiv)
-
Coupling Partner: Aryl Bromide/Triflate (1.2 equiv)
-
Catalyst: BrettPhos Pd G3 or XPhos Pd G3 (
)-
Why: These precatalysts activate rapidly and the bulky ligands prevent pyrazole coordination.
-
-
Base:
(finely ground) or (2.0 equiv). Avoid alkoxides. -
Solvent:
or Dioxane.
Step-by-Step:
-
Degassing: Combine substrate, aryl halide, and base in a vial. Cycle vacuum/Argon
. -
Catalyst Addition: Add Pd precatalyst and solvent (sparged).
-
Reaction: Heat to
. -
Self-Validating Check:
-
LCMS: Monitor for
. -
Failure Mode: If conversion stalls, the pyrazole is likely inhibiting the Pd.
-
Correction: Add a silylating agent (HMDS, 1.0 equiv) in situ. This transiently protects the pyrazole as the N-TMS species, which is sterically bulky and non-coordinating, but falls off during aqueous workup.
-
Quantitative Data Summary
| Protocol | Electrophile | Base System | Regioselectivity (Aniline:Pyrazole) | Yield (Typical) |
| A | Acid Chloride | |||
| A (Alt) | Acid Chloride | |||
| B | Isocyanate | None (Neutral) | ||
| C | Aryl Halide | Poor (Cat. Poisoning) | ||
| C (Opt) | Aryl Halide | Excellent |
References
-
Regioselective Synthesis of p38 Inhibitors
-
Aniline vs.
-
Buchwald-Hartwig on Heterocycles
-
Chemoselective Acylation
Sources
- 1. Design and synthesis of novel p38α MAP kinase inhibitors: discovery of pyrazole-benzyl ureas bearing 2-molpholinopyrimidine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (PDF) Chemoselective N-Acylation of Indoles and Oxazolidinones with Carbonylazoles [academia.edu]
- 9. tsijournals.com [tsijournals.com]
Troubleshooting & Optimization
Improving yield in the alkylation of 4-chloropyrazole with nitrobenzyl halides
Topic: Improving yield in the alkylation of 4-chloropyrazole with nitrobenzyl halides. Audience: Researchers, Medicinal Chemists, and Process Development Scientists.[1]
Executive Summary
The
The primary yield-limiting factors are:
-
Reduced Nucleophilicity: The chlorine atom at
is electron-withdrawing, lowering the (making deprotonation easier) but significantly reducing the nucleophilicity of the resulting pyrazolide anion. -
Electrophile Instability: Nitrobenzyl halides are prone to oxidative degradation and radical dimerization (forming stilbenes) under strongly basic conditions, often resulting in "tarry" black reaction mixtures.[1]
This guide provides a self-validating protocol to maximize conversion while suppressing nitro-arene decomposition.
Part 1: The "Gold Standard" Protocol
This protocol utilizes the Cesium Effect to enhance nucleophilicity without using harsh bases (like NaH) that degrade nitrobenzyl halides.[1]
Reagents:
-
Substrate: 4-Chloropyrazole (1.0 equiv)
-
Electrophile: 4-Nitrobenzyl bromide (1.1 equiv)[1]
-
Base: Cesium Carbonate (
) (1.5 equiv)[1] -
Solvent: Anhydrous DMF (0.2 M concentration)
-
Catalyst (Optional): TBAI (Tetrabutylammonium iodide) (0.1 equiv) – Use if conversion is <50% after 4h.[1]
Step-by-Step Workflow:
-
Solvation: Charge a flame-dried reaction flask with 4-chloropyrazole and anhydrous DMF under
or Argon atmosphere. -
Deprotonation: Add
in a single portion. Stir at Room Temperature (RT) for 30 minutes.-
Checkpoint: The suspension may change consistency as the pyrazolide anion forms.
aids in solubility compared to .[1]
-
-
Addition: Cool the mixture to 0°C (ice bath). Add the nitrobenzyl bromide dropwise (if liquid) or portion-wise (if solid) over 10 minutes.
-
Why? Nitrobenzyl halides are highly reactive.[1] Controlling the exotherm prevents immediate radical decomposition.
-
-
Reaction: Remove the ice bath and allow to warm to RT. Stir for 4–12 hours.
-
Monitoring: Check TLC/LCMS at 2 hours. If starting material remains, heat to 50°C. Do not exceed 80°C with nitrobenzyl halides.[1]
-
-
Workup: Dilute with EtOAc. Wash 3x with water (to remove DMF) and 1x with Brine.[1] Dry over
.[1][2]
Part 2: Mechanism & Critical Control Points
The following diagram illustrates the reaction pathway and where specific failures occur.
Figure 1: Reaction mechanism highlighting the critical risk of electrophile degradation (red path) if conditions are too harsh.[1]
Part 3: Troubleshooting Guide
Scenario A: Low Yield / Incomplete Conversion
Symptoms: LCMS shows significant unreacted 4-chloropyrazole, even after 12 hours.[1]
| Potential Cause | Diagnosis | Corrective Action |
| Poor Nucleophilicity | The 4-Cl substituent stabilizes the anion, making it "lazy."[1] | Switch to Cesium: Use |
| Leaving Group Inertia | Using Nitrobenzyl Chloride instead of Bromide. | Finkelstein Catalysis: Add 10 mol% NaI or TBAI.[1] This generates the transient Nitrobenzyl Iodide in situ, which reacts 100x faster. |
| Solvent Effects | Using THF or Dichloromethane.[1] | Increase Polarity: Switch to DMF or NMP. |
Scenario B: Reaction Turns Black / "Tar" Formation
Symptoms: Yield is low, but starting material is consumed.[1] The flask contains a viscous dark sludge.
| Potential Cause | Diagnosis | Corrective Action |
| Base Too Strong | Using NaH (Sodium Hydride).[1] | Stop using NaH. Nitro-aromatics are electron-deficient acceptors.[1] Strong hydride bases can initiate Single Electron Transfer (SET), leading to radical anions and polymerization [2]. Use Carbonate bases only.[1] |
| Thermal Decomposition | Heating >80°C. | Lower Temperature. Nitrobenzyl halides are thermally unstable in basic media.[1] Run at RT for longer times rather than heating. |
Part 4: Frequently Asked Questions (FAQs)
Q1: Why shouldn't I use Sodium Hydride (NaH) to ensure complete deprotonation?
A: While NaH ensures deprotonation, it is incompatible with nitrobenzyl halides.[1] The hydride can act as a reducing agent or initiate radical chain reactions on the nitro-aromatic ring, leading to stilbene formation (dimerization) and complex mixtures [2].
Q2: Do I need to worry about N1 vs. N2 regioselectivity? A: No. 4-Chloropyrazole is a symmetric molecule.[1] The tautomers are identical. Unlike 3-chloropyrazole (where N1 and N2 attack yield different isomers), alkylation of 4-chloropyrazole yields a single unique product.[1] Focus your optimization on conversion, not isomer ratio.[1]
Q3: My product is co-eluting with the excess nitrobenzyl bromide. How do I remove it? A: This is common.[1]
-
Scavenger: Add 1.0 equiv of a secondary amine (e.g., morpholine) to the reaction mixture 30 mins before workup. This consumes the excess benzyl bromide, converting it into a highly polar amine salt that washes out in the aqueous layer during extraction.
-
Hydrolysis: Wash the organic layer with 1M NaOH. This hydrolyzes the benzyl bromide to the benzyl alcohol, which has a very different Rf value.
Part 5: Troubleshooting Decision Tree
Figure 2: Diagnostic flowchart for identifying the root cause of low yields.
References
-
Flessner, T. & Doye, S. (1999).[1] Cesium carbonate: A powerful base for the alkylation of amines. Journal of Organic Chemistry.[1][4]
-
Kornblum, N. et al. (1970).[1] The reaction of nitrobenzyl halides with nucleophiles.[5] Journal of the American Chemical Society.
-
BenchChem Technical Support. (2025). Optimizing N-Alkylation of Pyrazoles.
Sources
Technical Support Center: Troubleshooting Cyclization Side Reactions in Pyrazole-Aniline Synthesis
Welcome to the Technical Support Center for pyrazole-aniline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we address common challenges, with a specific focus on troubleshooting and minimizing undesired cyclization side reactions. Our approach is rooted in mechanistic understanding to provide you with robust and reliable solutions.
Section 1: Troubleshooting Guide - Unwanted Cyclization Pathways
The synthesis of pyrazole-aniline scaffolds, often achieved through variations of the Knorr pyrazole synthesis or related methodologies, can sometimes be plagued by the formation of unintended cyclic byproducts.[1][2] These side reactions not only reduce the yield of the desired product but also complicate purification. This section provides a question-and-answer formatted guide to address these specific issues.
Q1: My reaction is producing a significant amount of a regioisomeric pyrazole. How can I improve the regioselectivity?
Probable Cause: The formation of regioisomers is a common challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.[3] The reaction can proceed through two different pathways, leading to a mixture of products.
Solution: Several factors can be manipulated to favor the formation of the desired regioisomer:
-
Steric Hindrance: Utilize bulky substituents on either the dicarbonyl compound or the hydrazine to sterically direct the initial nucleophilic attack.[3]
-
Electronic Effects: The presence of electron-withdrawing or electron-donating groups can influence the reactivity of the carbonyl carbons. A careful analysis of the electronic properties of your substrates can guide the synthesis towards the desired isomer.[3]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens. Under basic conditions, the more nucleophilic nitrogen tends to attack first. Conversely, acidic conditions can protonate the hydrazine, changing the reactive site.[3]
-
Solvent Choice: The polarity and nature of the solvent can significantly impact regioselectivity. For instance, fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to enhance regioselectivity compared to more common solvents like ethanol.[3]
Experimental Protocol: Enhancing Regioselectivity using HFIP
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the unsymmetrical 1,3-diketone (1.0 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3 mL).
-
Add the substituted hydrazine (e.g., methylhydrazine, 1.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired pyrazole regioisomer.
Q2: I am observing a side product that appears to be an indole derivative. What is happening and how can I prevent it?
Probable Cause: The formation of an indole byproduct suggests a competing Fischer indole-type synthesis is occurring.[4] This is particularly relevant when using arylhydrazines and ketones or aldehydes under acidic conditions. The hydrazone intermediate, which is also a key intermediate in pyrazole synthesis, can undergo a[5][5]-sigmatropic rearrangement leading to the indole scaffold.[6][7]
Solution: To suppress the Fischer indole synthesis and favor pyrazole formation, consider the following adjustments:
-
Control of Acidity: While acid catalysis is often employed in Knorr pyrazole synthesis, excessive acidity can promote the rearrangement step of the Fischer indole pathway.[1][4] A careful optimization of the acid catalyst and its concentration is crucial. Consider using milder acids or buffered systems.
-
Temperature Management: The Fischer indole synthesis is often favored at higher temperatures.[7] Running the reaction at a lower temperature may slow down the indole formation pathway to a greater extent than the pyrazole cyclization.
-
Substrate Modification: If possible, modifying the ketone or aldehyde substrate to disfavor enamine formation, a key step in the Fischer indole mechanism, can be effective.[4]
Troubleshooting Workflow for Indole Side Product Formation
Caption: Troubleshooting workflow for indole side product.
Q3: My purification is complicated by the presence of N-alkylated or N-arylated side products on the pyrazole ring. How can I avoid this?
Probable Cause: The nitrogen atoms of the pyrazole ring are nucleophilic and can react with alkylating or arylating agents present in the reaction mixture, leading to a mixture of N-substituted isomers.[8] This is particularly problematic if your synthesis involves reagents that can generate electrophilic species.
Solution:
-
Protecting Groups: If the pyrazole nitrogen's reactivity is a persistent issue, consider using a protecting group strategy. The NH of the pyrazole can be protected, for instance, as a tosyl or BOC derivative, and then deprotected after the desired transformations are complete.
-
Reaction Conditions: The choice of base and solvent can influence the regioselectivity of N-alkylation.[8] Experimenting with different bases (e.g., alkali metal carbonates vs. hydrides) and solvents of varying polarity may help direct the substitution to the desired nitrogen or minimize it altogether.
-
Purification Strategy: If the formation of these side products cannot be completely avoided, a robust purification method is necessary. Often, the different regioisomers have distinct polarities, allowing for separation by column chromatography. In some cases, crystallization or salt formation can be effective for isolating the desired isomer.[9]
Section 2: Frequently Asked Questions (FAQs)
What is the fundamental mechanism of the Knorr pyrazole synthesis?
The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the pyrazole ring.[2]
Mechanism of Knorr Pyrazole Synthesis
Sources
- 1. name-reaction.com [name-reaction.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. mdpi.com [mdpi.com]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Overcoming Catalyst Poisoning with Chloropyrazole Amines
Current Status: Online Ticket Topic: Catalyst Deactivation & Chemoselectivity in Chloropyrazole Amine Couplings Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary
Working with chloropyrazole amines (e.g., 3-amino-4-chloropyrazole) presents a "perfect storm" for palladium catalysis. You face two competing failure modes:
-
Catalyst Poisoning: The substrate acts as a potent chelator. The pyrazole nitrogen (
) and the exocyclic amine ( ) can bind simultaneously to the metal center, displacing your ligands and shutting down the catalytic cycle. -
Chemoselectivity Issues: You must couple the amine (nucleophile) without triggering oxidative addition into the carbon-chlorine bond (electrophile) on the pyrazole ring.
This guide provides a self-validating workflow to overcome these barriers, moving beyond "trial and error" to mechanistic control.
Module 1: The Mechanism of Failure
Before optimizing, you must diagnose why the reaction fails. In standard protocols (e.g., using Pd(OAc)₂ or Pd₂dba₃), chloropyrazole amines rapidly sequester the palladium before the phosphine ligand can bind effectively.
Diagram: The "Deadly Chelate" Trap
The following logic flow illustrates how the substrate diverts the catalyst into an inactive "sink."
Caption: The substrate competes with the ligand for the Pd center. If ligand binding is slower than substrate chelation, the catalyst enters an irreversible inactive state (Black Node).
Module 2: The "Hardware" – Catalyst & Ligand Selection
To defeat the chelation mechanism described above, you must use ligands that are sterically bulky enough to make the formation of the bis-amine complex energetically unfavorable.
Ligand Selection Strategy
Do not use simple phosphines like PPh₃ or bidentates like BINAP; they are easily displaced by nitrogen-rich heterocycles.
| Ligand Class | Recommendation | Mechanism of Action |
| Dialkylbiarylphosphines | Highly Recommended | Steric Bulk: Ligands like XPhos , BrettPhos , and tBuXPhos are massive. They occupy so much space around the Pd that the chloropyrazole cannot form a stable chelate. |
| Bis-phosphines (Dppf) | Use with Caution | Can work for simple cases, but often fails if the pyrazole nitrogen is exposed. |
| Simple Phosphines (PPh₃) | Avoid | Binding constant is too low; substrate will displace it immediately. |
The Pre-Catalyst Imperative
Never use Pd(OAc)₂ or Pd₂dba₃ for these substrates.
-
Why? These precursors require an "induction period" to generate the active Pd(0) species. During this time, your chloropyrazole amine is free to bind to the naked metal and poison it.
-
Solution: Use Palladacycle Pre-catalysts (Gen 3 or Gen 4) . These release the active, mono-ligated Pd(0) species instantaneously upon heating, giving the substrate no time to poison the metal.
Recommended Pre-catalysts:
-
XPhos Pd G4 (Sigma-Aldrich / Strem)
-
BrettPhos Pd G4
Module 3: Optimized Experimental Protocol
This protocol is designed for the Buchwald-Hartwig Coupling of a chloropyrazole amine (nucleophile) with an aryl halide.
Target: Minimize poisoning + Prevent dechlorination of the pyrazole.
Standard Operating Procedure (SOP-CPA-01)
-
Reagent Prep:
-
Substrate: 1.0 equiv Chloropyrazole Amine.
-
Coupling Partner: 1.0–1.2 equiv Aryl Bromide (Avoid Aryl Chlorides to ensure chemoselectivity).
-
Catalyst: 2–5 mol% XPhos Pd G3 or G4 .
-
Base: 2.0 equiv K₃PO₄ (finely ground) or Cs₂CO₃ .
-
Note: Avoid NaOtBu if possible. Strong alkoxides can promote hydrodehalogenation (loss of the Cl atom) on the pyrazole ring.
-
-
Solvent: Anhydrous 1,4-Dioxane or t-Amyl Alcohol (0.1 M concentration).
-
-
Execution:
-
Charge a vial with the solid reagents (Catalyst, Base, Substrate, Aryl Halide).
-
Evacuate and backfill with Argon/Nitrogen (3 cycles). Oxygen accelerates catalyst decomposition.
-
Add sparged (degassed) solvent via syringe.
-
Heat to 80–100°C .
-
Critical Step: Do not "pre-stir" the catalyst and amine at room temperature. Heat rapidly to generate the active species.
-
-
Workup:
-
Filter through a pad of Celite to remove palladium black/salts.
-
Concentrate and purify via flash chromatography.
-
Module 4: Troubleshooting & Diagnostics (Q&A)
Q1: My reaction mixture turned black immediately upon heating, and conversion is <5%.
Diagnosis: Rapid Catalyst Decomposition (Palladium Black formation). Root Cause: The ligand was displaced by the chloropyrazole, leading to Pd aggregation. Corrective Action:
-
Switch to a bulkier ligand (BrettPhos or tBuXPhos ) which binds tighter than XPhos.
-
Ensure you are using a G3/G4 Pre-catalyst , not separate Pd source + Ligand.
-
Concentration check: Dilute the reaction to 0.05 M. High concentrations favor the bimolecular poisoning pathway.
Q2: I see conversion, but I am losing the Chlorine atom on the pyrazole (Hydrodehalogenation).
Diagnosis: The catalyst is inserting into the C-Cl bond or reducing it. Root Cause:
-
The catalyst is too active (sterically small).
-
The base is too strong (acting as a hydride donor via beta-elimination).
-
Protodehalogenation is competing with the amination. Corrective Action:
-
Change Base: Switch from NaOtBu to K₂CO₃ or K₃PO₄ . Carbonates are less likely to promote hydride transfer.
-
Solvent Switch: Use Toluene instead of alcoholic solvents (like t-Amyl alcohol) or ethers (dioxane), which can sometimes act as hydride sources.
-
Coupling Partner: Ensure you are using an Aryl Iodide or Aryl Bromide . If you use an Aryl Chloride, the catalyst cannot distinguish between the partner and your chloropyrazole.
Q3: The reaction stalls at 50% conversion.
Diagnosis: Product Inhibition. Mechanism: The product (a secondary amine) might be more coordinating than the starting material, or the byproduct (halide salt) is inhibiting the cycle. Corrective Action:
-
Add Catalyst in Batches: Add 2.5 mol% at T=0, and another 2.5 mol% after 2 hours.
-
Protecting Group: If optimization fails, you must mask the pyrazole nitrogen. Install a THP (Tetrahydropyranyl) or Boc group on the pyrazole ring nitrogen. This eliminates the chelation effect entirely.
Module 5: Decision Logic for Troubleshooting
Use this flow to navigate your optimization process.
Caption: Step-by-step logic to isolate the failure mode: Aggregation vs. Chemoselectivity vs. Inhibition.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
- Context: Establishes the hierarchy of ligands (XPhos, BrettPhos) for difficult nitrogen nucleophiles.
-
Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science.
- Context: Explains why G3/G4 precatalysts prevent the "induction period poisoning" common with aminopyrazoles.
-
Lundgren, R. J., & Stradiotto, M. (2012). "Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions of Amine Nucleophiles." Chemistry – A European Journal.[1]
- Context: Mechanistic insight into the chel
-
Paul, F., et al. (1994). "Mechanism of the Palladium-Catalyzed Amination of Aryl Halides." Journal of the American Chemical Society.
- Context: Foundational work describing the displacement of phosphines by amine substr
Sources
Technical Support Center: Scale-Up Synthesis of 4-Aminobenzyl-4-Chloropyrazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-aminobenzyl-4-chloropyrazole. This guide is designed for researchers, process chemists, and drug development professionals navigating the challenges of scaling this synthesis from the bench to pilot plant and beyond. We will delve into common synthetic routes, troubleshoot persistent issues, and address critical safety and efficiency questions in a practical, Q&A format. Our focus is not just on the "how," but the "why," providing the mechanistic and experiential insights needed for successful and safe scale-up.
Section 1: Synthetic Strategy & Mechanistic Considerations
The synthesis of 4-aminobenzyl-4-chloropyrazole is a multi-step process involving the formation of a substituted pyrazole ring followed by a regioselective chlorination. The most logical and scalable approach involves a convergent synthesis where the key fragments are prepared and combined.
A robust and widely applicable method for constructing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a β-dicarbonyl compound.[1][2] Following cyclization, the 4-position of the electron-rich pyrazole ring is activated for electrophilic aromatic substitution, allowing for chlorination.[3][4]
Below is a recommended synthetic workflow, which balances atom economy, reagent availability, and process control.
Caption: Recommended workflow for the synthesis of 4-aminobenzyl-4-chloropyrazole.
Section 2: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis and scale-up process.
Q1: My pyrazole formation (Knorr synthesis) is resulting in low yield and significant impurities. What's going wrong?
A1: Low yields in the Knorr synthesis at scale are often traced back to three factors: reaction conditions, side reactions, or starting material quality.
-
Causality: The reaction proceeds via nucleophilic attack of the hydrazine on a carbonyl, forming a hydrazone intermediate, which then cyclizes.[5] The pH is critical; acidic conditions (e.g., using acetic acid as a solvent or catalyst) are typically required to activate the carbonyl group but strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity.
-
Troubleshooting Steps:
-
pH Control: Ensure the reaction medium is weakly acidic. If starting with a hydrazine salt (e.g., dihydrochloride), a stoichiometric amount of a mild base may be needed to free the hydrazine.
-
Temperature Management: While often run at reflux, the initial condensation can be exothermic. On a large scale, this can lead to side reactions. Consider a lower initial temperature (e.g., 60-70 °C) and ramp up to reflux only after the initial condensation is complete, as monitored by TLC or HPLC.
-
Water Removal: The condensation step releases water. At scale, the presence of excess water can shift the equilibrium away from the hydrazone intermediate. If feasible, using a Dean-Stark trap with a solvent like toluene can drive the reaction to completion.
-
Starting Material Purity: Ensure the β-ketoester has not undergone self-condensation and the hydrazine has not degraded. Use freshly opened or properly stored reagents.
-
Q2: The chlorination step is not selective. I'm observing unreacted starting material and di-chlorinated byproducts. How can I improve selectivity for the mono-chlorinated product?
A2: Achieving high selectivity is a classic challenge in electrophilic halogenation of activated rings. The pyrazole ring is electron-rich, making it susceptible to over-chlorination. The key is precise control over the chlorinating agent's reactivity and stoichiometry.
-
Causality: The reaction is an electrophilic aromatic substitution where a chloronium ion (Cl+) or polarized chlorine source attacks the electron-dense C4 position of the pyrazole.[3] Once the first chlorine is added, the ring is somewhat deactivated, but harsh conditions or overly reactive agents can still force a second chlorination.
-
Troubleshooting & Optimization:
-
Choice of Chlorinating Agent: Different agents offer varying levels of reactivity.
-
N-Chlorosuccinimide (NCS): A milder and often more selective choice for activated rings.
-
Trichloroisocyanuric Acid (TCCA): A highly efficient, solid chlorinating agent that can provide excellent yields under mild conditions.[6] It is often more practical and safer to handle at scale than gaseous or liquid reagents.
-
Thionyl Chloride (SOCl2): Can be effective but is highly reactive and corrosive, often requiring a catalyst.[7] Its use can lead to more byproducts if not carefully controlled.
-
Sodium Hypochlorite (NaOCl): A cost-effective option, but the reaction requires careful pH control and is often run in a biphasic system, which can present mixing challenges at scale.[8]
-
-
Stoichiometry and Addition: Use a slight excess (1.05-1.1 equivalents) of the chlorinating agent. Crucially, add the agent slowly and sub-surface to the reaction mixture at a controlled temperature (e.g., 0-10 °C) to prevent localized high concentrations that lead to di-chlorination.
-
Reaction Monitoring: Do not run the reaction on a time basis alone. Monitor closely by HPLC. Quench the reaction immediately upon consumption of the starting material.
-
Solvent Choice: Aprotic solvents like dichloromethane (DCM), acetonitrile, or ethyl acetate are common. The choice can influence reagent solubility and reaction kinetics.
-
| Chlorinating Agent | Typical Conditions | Pros | Cons | Scale-Up Suitability |
| TCCA | 0-25 °C, Acetonitrile or EtOAc | High yielding, easy to handle solid, mild conditions.[6] | Can be expensive. | Excellent |
| NaOCl | 5-30 °C, Biphasic system | Inexpensive, readily available.[8] | Requires pH control, potential for side reactions. | Good (with good process control) |
| SOCl₂ | Reflux, often with catalyst | Low cost. | Highly corrosive, releases HCl/SO₂, can be unselective.[7] | Moderate (requires robust equipment) |
| NCS | 0-50 °C, DCM or Acetonitrile | Good selectivity, mild. | Byproduct (succinimide) removal needed. | Good |
Q3: I'm facing significant challenges with product isolation and purification. The crude product is an oil or difficult to crystallize. What should I do?
A3: Purification is often the biggest hurdle in scaling up. Moving from chromatography to robust crystallization is essential for efficiency and cost.[9]
-
Causality: The presence of impurities, regioisomers, or residual solvent can inhibit crystallization, leading to oiling out. The functional groups on your molecule (amino and chloro) also influence its solubility profile.
-
Troubleshooting Crystallization:
-
Impurity Profile Analysis: First, identify the major impurities via LC-MS. Are they isomers, starting materials, or byproducts? This will inform your purification strategy. For example, acidic or basic impurities can often be removed with an aqueous wash during workup.
-
Solvent Screening: Perform a systematic solvent screen for crystallization. Use a matrix of common solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, heptane) and anti-solvents. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Controlled Cooling: Do not crash-cool the solution. A slow, controlled cooling profile is critical for forming well-ordered crystals rather than an amorphous solid or oil. Seeding the solution with a small amount of pure crystalline material at the point of supersaturation can be highly effective.
-
Consider a Salt Screen: The free amino group on the benzyl moiety allows for salt formation. Converting the product to a hydrochloride or other salt can dramatically change its solubility and crystallinity, often making it much easier to isolate and purify.
-
Section 3: Scale-Up & Safety FAQs
Q1: What are the primary safety hazards to consider when scaling this synthesis from grams to kilograms?
A1: The primary hazards are the use of hydrazine, the management of exothermic reactions, and the handling of corrosive chlorinating agents and halogenated compounds.
-
Hydrazine Derivatives: Although (4-aminobenzyl)hydrazine is a derivative, it shares hazards with hydrazine hydrate. Hydrazine is highly toxic and can be explosive, especially in anhydrous form or in the presence of metal catalysts.[10] Reactions involving hydrazines can be highly exothermic, posing a risk of thermal runaway.[10]
-
Mitigation: Always work in a well-ventilated area with appropriate personal protective equipment (PPE). Use dilute solutions where possible and ensure the reactor has sufficient cooling capacity. Implement controlled, slow addition of the hydrazine reagent.[10]
-
-
Exothermicity: Both the pyrazole formation and chlorination steps can be significantly exothermic. What is easily managed in a lab flask can become a serious danger in a large reactor.[9]
-
Mitigation: Conduct a reaction calorimetry study (e.g., using a Reaction Calorimeter, RC1) to understand the heat of reaction and the rate of heat evolution. This data is critical for safe reactor sizing and programming of addition/cooling profiles.
-
-
Chlorinating Agents: Reagents like thionyl chloride and phosphorus oxychloride are highly corrosive and react violently with water, releasing toxic gases (HCl, SO₂).[11]
-
Mitigation: Use closed-system transfers for all corrosive liquids. Ensure an emergency scrubber is available to handle any potential release of acidic gases.
-
-
Halogenated Compounds: The final product and intermediates are halogenated organic compounds. Their long-term environmental impact and toxicity should be considered.[12][13] Waste streams must be handled and disposed of according to regulations.
Q2: What are the Critical Process Parameters (CPPs) that my team must monitor and control during scale-up?
A2: For a robust and reproducible process, the following CPPs are essential:
-
Temperature: This is arguably the most critical parameter for controlling reaction rate, selectivity, and preventing thermal runaways.
-
Reagent Stoichiometry & Addition Rate: Precise control is vital for maximizing yield and minimizing byproducts, especially during the chlorination step.
-
Mixing/Agitation Speed: Inadequate mixing in large reactors can lead to localized "hot spots" or concentration gradients, causing poor selectivity and safety risks.
-
Reaction Time/Endpoint: Rely on in-process controls (IPC) like HPLC or UPLC, not just time, to determine the reaction endpoint.
-
pH: Critical for the Knorr cyclization step to ensure the hydrazine is in its reactive, unprotonated form.
Caption: Troubleshooting logic tree for low yield in the chlorination step.
References
-
Gomm A, Nuhant P, Allart L. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules. 2021;26(19):5833. [Link]
- Hagen H, Reuther W, et al. Preparation of 4-chloropyrazoles. US Patent 5,047,551A, filed March 28, 1990, and issued September 10, 1991.
-
Vala RM, Tandon V, Nicely LG, et al. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. J Enzyme Inhib Med Chem. 2022;37(1):2576-2591. [Link]
- Wang B, Li Y, et al. A kind of preparation method of 4-chloropyrazole derivative. Chinese Patent CN103923012A, filed March 25, 2014, and issued July 16, 2014.
-
Khmel'nitskaya, D. L., et al. Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry. 2005;41(12):1320-1324. [Link]
-
Baran P, Cikotiene I. New application of heterocyclic diazonium salts. Synthesis of pyrazolo [3,4-d][6][8][14]triazin-4-ones. Tetrahedron. 2005;61(40):9549-9557. [Link]
-
Shaikh A, Gudem M, et al. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of the Brazilian Chemical Society. 2018;29(5):937-975. [Link]
-
Shaikh A, Gudem M, et al. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. J Braz Chem Soc. 2018;29:937-75. [Link]
-
Rostom SA, El-Ashmawy MI, Abd El-Razik HA, Badr MH, Abd El-Fattah HI. Approaches towards the synthesis of 5-aminopyrazoles. Molecules. 2011;16(2):1663-1719. [Link]
-
Sharma, V., & Singh, P. From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. 2024. [Link]
-
A. F. M. M. Rahman, A. F. M. M. Rahman, A. B. M. S. Islam, et al. In-Situ Synthesis of Active Pharmaceutical Ingredients Which Content Pyrazole Skeleton. ResearchGate. 2016. [Link]
-
Sharma, S., Kumar, V., & Singh, P. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. 2023;28(18):6512. [Link]
-
Dar, B. A., & Shamsuzzaman. A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy. 2015;6(5). [Link]
-
Li, Y., et al. Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. 2023;71(40):14447-14463. [Link]
-
Kodavanti, P. R. S., & Loganathan, B. G. Perspective on halogenated organic compounds. Environmental Research. 2024;241:117578. [Link]
-
Maleki, A., & Ghamari, N. Green synthesis of pyrazole systems under solvent-free conditions. Journal of the Iranian Chemical Society. 2017;14(11):2343-2349. [Link]
-
Jasperse, C. P. 5 Major Electrophilic Aromatic Substitution Reactions Activating. Chem 360 Jasperse Ch. 17 Notes. [Link]
-
Scheme 21. One-pot diazotization reaction carried out on... ResearchGate. [Link]
-
The Organic Chemistry Tutor. Electrophilic Aromatic Substitution Retrosynthesis Problems. YouTube. 2020. [Link]
-
AROMATIC SUBSTITUTION REACTIONS - Talking About The Science. [Link]
-
Fichez, J., Busca, P., & Prestat, G. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Targets in Heterocyclic Systems. 2018;22. [Link]
-
Ashenhurst, J. Electrophilic Aromatic Substitution – The Mechanism. Master Organic Chemistry. 2017. [Link]
-
Vala, R. M., et al. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. University of Dundee. 2022. [Link]
-
ÖZDEMİR, Z., & KANDEMİRLİ, F. PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. DergiPark. 2015. [Link]
-
Kumar, V., et al. Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences. 2019;131(70). [Link]
-
Chemist, T. O. Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). Organic Chemistry Tutor. [Link]
-
Bhattacharya, S., et al. A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science & Engineering Technology. 2022;10(9):3539-3554. [Link]
-
Babu, S., Morrill, C., Almstead, N. G., & Moon, Y. C. Selective Synthesis of 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines. Organic Letters. 2013;15(8):1882-1885. [Link]
-
Recent discoveries of naturally occurring halogenated nitrogen heterocycles. ResearchGate. 2018. [Link]
-
Gribble, G. W. Halogenated heterocycles : synthesis, application and environment. BU Université Paris Cité. 2010. [Link]
-
4-Chloropyrazole. Chem-Impex. [Link]
-
Candeias, N. R., & Afonso, C. A. M. Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Molecules. 2012;17(9):10759-10801. [Link]
-
Shaw, G. Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development. 2007. [Link]
-
Cravotto, G., & D'Oca, M. G. M. Editorial: Green Synthesis of Heterocycles. Frontiers in Chemistry. 2020;8:99. [Link]
-
Slepukhin, P. A., et al. Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules. 2022;27(19):6619. [Link]
-
synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. International Journal of Pharma and Bio Sciences. 2013;4(2):B1112-B1117. [Link]
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Journal of Heterocyclic Chemistry. 2024. [Link]
-
A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. ACS Omega. 2020;5(2):1039-1045. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CN103923012A - A kind of preparation method of 4-chloropyrazole derivative - Google Patents [patents.google.com]
- 8. US5047551A - Preparation of 4-chloropyrazoles - Google Patents [patents.google.com]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
